3-Piperidinylnicotinat-Hydrochlorid

Übersicht

Beschreibung

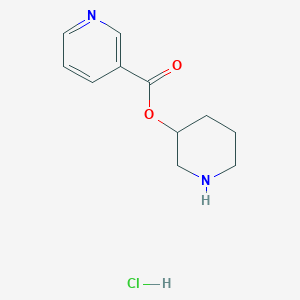

3-Piperidinyl nicotinate hydrochloride: is a chemical compound that combines the structural features of piperidine and nicotinic acid. Piperidine is a six-membered heterocyclic amine, while nicotinic acid, also known as niacin, is a form of vitamin B3. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that pyridine derivatives, including those like 3-piperidinyl nicotinate hydrochloride, exhibit significant anticancer properties. A study highlighted the synthesis of novel pyridine compounds that demonstrated cytotoxic activity against various cancer cell lines such as Caco2 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (human breast cancer) cells . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Neuroprotective Effects

Pyridine derivatives have been studied for their neuroprotective effects, particularly in conditions like neurodegenerative diseases. The piperidine structure is known to interact with neurotransmitter systems, potentially offering therapeutic benefits in disorders such as Alzheimer’s disease and Parkinson’s disease.

Anti-inflammatory Properties

The anti-inflammatory potential of 3-piperidinyl nicotinate hydrochloride has been explored in various studies. Compounds with similar structures have shown effectiveness in inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammatory conditions . This suggests that 3-piperidinyl nicotinate hydrochloride could be beneficial in treating diseases characterized by inflammation.

Synthetic Methods and Case Studies

The synthesis of 3-piperidinyl nicotinate hydrochloride can be achieved through various chemical reactions involving piperidine and nicotinic acid derivatives. For instance, microwave-assisted synthesis has been employed to enhance yield and reduce reaction time, showcasing the compound's versatility in synthetic chemistry .

Case Study: Anticancer Research

A notable case study involved the evaluation of a series of pyridine derivatives, including 3-piperidinyl nicotinate hydrochloride, for their anticancer activity. Researchers synthesized these compounds using a one-pot multicomponent reaction and tested their efficacy against several cancer cell lines. The study found that certain derivatives exhibited promising cytotoxicity, warranting further investigation into their mechanisms and potential clinical applications .

Therapeutic Potential

The therapeutic potential of 3-piperidinyl nicotinate hydrochloride extends beyond cancer treatment. Its ability to modulate various biological pathways makes it a candidate for:

- Cardiovascular diseases : By influencing vascular health through its effects on nitric oxide pathways.

- Metabolic disorders : Due to its possible role in glucose metabolism regulation.

- Infectious diseases : As some studies suggest antimicrobial properties inherent in piperidine derivatives.

Wirkmechanismus

Target of Action

3-Piperidinyl nicotinate hydrochloride is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are known to interact with various targets, including nicotinic cholinergic receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the human body, including the stimulation of neurons and ultimately blocking synaptic transmission .

Mode of Action

It is known that nicotine, a related compound, acts as an agonist at nicotinic acetylcholine receptors . In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways

Biochemical Pathways

It is known that nicotine, a related compound, is involved in a hybrid pathway for nicotine catabolism in bacteria . In this pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle

Pharmacokinetics

It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . These compounds show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents

Result of Action

It is known that piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents

Biochemische Analyse

Biochemical Properties

3-Piperidinyl nicotinate hydrochloride plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been observed to interact with various enzymes, including nicotinate phosphoribosyltransferase, which is involved in the NAD+ biosynthesis pathway . This interaction is crucial as it influences the conversion of nicotinate to nicotinate mononucleotide, a key step in the production of NAD+, an essential cofactor in cellular metabolism.

Additionally, 3-Piperidinyl nicotinate hydrochloride has been found to bind with certain proteins, affecting their function and stability. For instance, it can modulate the activity of nicotinic acetylcholine receptors, which are pivotal in neurotransmission . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular functions.

Cellular Effects

The effects of 3-Piperidinyl nicotinate hydrochloride on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving nicotinic acetylcholine receptors, leading to altered neurotransmission and cellular communication . This compound also affects gene expression by modulating transcription factors involved in the NAD+ biosynthesis pathway .

Molecular Mechanism

At the molecular level, 3-Piperidinyl nicotinate hydrochloride exerts its effects through several mechanisms. It binds to nicotinic acetylcholine receptors, altering their conformation and activity . This binding can lead to either inhibition or activation of the receptors, depending on the cellular context and receptor subtype.

Additionally, 3-Piperidinyl nicotinate hydrochloride interacts with enzymes involved in the NAD+ biosynthesis pathway, such as nicotinate phosphoribosyltransferase . This interaction modulates the enzyme’s activity, influencing the production of NAD+ and subsequently affecting cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Piperidinyl nicotinate hydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 3-Piperidinyl nicotinate hydrochloride can lead to sustained changes in cellular function, particularly in terms of altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Piperidinyl nicotinate hydrochloride vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and neurotransmission by modulating nicotinic acetylcholine receptors . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity, indicating a narrow therapeutic window . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

3-Piperidinyl nicotinate hydrochloride is involved in several metabolic pathways, primarily those related to NAD+ biosynthesis . It interacts with enzymes such as nicotinate phosphoribosyltransferase, influencing the conversion of nicotinate to nicotinate mononucleotide. This interaction affects the overall metabolic flux and levels of NAD+ within cells, impacting various metabolic processes .

Transport and Distribution

The transport and distribution of 3-Piperidinyl nicotinate hydrochloride within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with nicotinic acetylcholine receptors, facilitating its transport across cell membranes . Additionally, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

3-Piperidinyl nicotinate hydrochloride exhibits specific subcellular localization, primarily within the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. Within the nucleus, it can modulate gene expression by interacting with transcription factors involved in the NAD+ biosynthesis pathway . In the cytoplasm, it influences metabolic processes by interacting with enzymes and receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinyl nicotinate hydrochloride typically involves the esterification of nicotinic acid with 3-piperidinol, followed by the conversion of the ester to the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a dehydrating agent to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of 3-Piperidinyl nicotinate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Piperidinyl nicotinate hydrochloride can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

Reduction: The nicotinic acid moiety can be reduced to form dihydronicotinic acid derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Piperidinone derivatives.

Reduction: Dihydronicotinic acid derivatives.

Substitution: Various substituted piperidine derivatives.

Vergleich Mit ähnlichen Verbindungen

Nicotinic acid (niacin): A form of vitamin B3 with similar structural features but lacking the piperidine moiety.

Piperidine: A simple heterocyclic amine that forms the basis of many pharmaceutical compounds.

Piperidinyl derivatives: Compounds that contain the piperidine ring and exhibit diverse biological activities.

Uniqueness: 3-Piperidinyl nicotinate hydrochloride is unique due to its combination of the piperidine ring and nicotinic acid moiety. This dual structure allows it to interact with both nicotinic acetylcholine receptors and other biological targets, potentially offering a broader range of applications compared to its individual components.

Biologische Aktivität

3-Piperidinyl nicotinate hydrochloride is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, cellular effects, and relevant case studies.

Target of Action

3-Piperidinyl nicotinate hydrochloride primarily interacts with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission. Its structural similarity to nicotine allows it to function as an agonist at these receptors, modulating synaptic transmission and influencing various physiological processes.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- NAD+ Biosynthesis : It interacts with nicotinate phosphoribosyltransferase, an enzyme essential for NAD+ biosynthesis, impacting energy metabolism and cellular signaling .

- Cell Signaling : By binding to nAChRs, 3-piperidinyl nicotinate hydrochloride alters cell signaling pathways that regulate neurotransmitter release and neuronal excitability.

Cellular Effects

3-Piperidinyl nicotinate hydrochloride has been shown to affect various cell types, leading to significant changes in cellular processes:

- Neurotransmission : At low doses, it enhances cognitive functions by modulating nAChR activity, which can improve memory and learning capabilities in animal models.

- Inflammation Modulation : The compound exhibits anti-inflammatory properties by influencing cytokine release and immune cell activation.

Pharmacokinetics

The pharmacokinetic profile of 3-piperidinyl nicotinate hydrochloride indicates that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature. Its absorption and distribution characteristics are critical for its therapeutic applications.

Dosage Effects in Animal Models

Research has demonstrated that the biological effects of 3-piperidinyl nicotinate hydrochloride vary significantly with dosage:

- Low Doses : Enhance cognitive function and neurotransmission.

- High Doses : Potentially lead to adverse effects, highlighting the necessity for careful dosage regulation in therapeutic contexts.

Case Studies

Several studies have investigated the biological activity of 3-piperidinyl nicotinate hydrochloride:

Eigenschaften

IUPAC Name |

piperidin-3-yl pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(9-3-1-5-12-7-9)15-10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFBLNATAXQBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC(=O)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219981-06-2 | |

| Record name | 3-Pyridinecarboxylic acid, 3-piperidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.